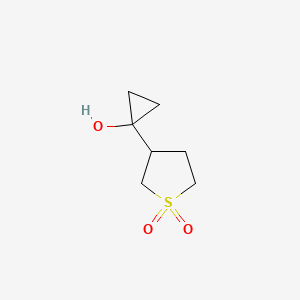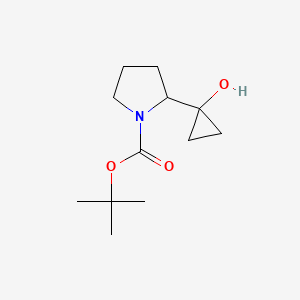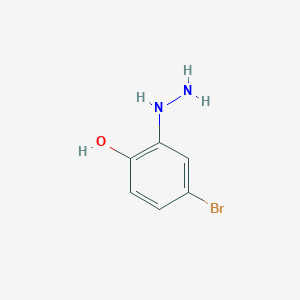
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating the activity of various enzymes and proteins . The compound’s structure allows it to bind to active sites of enzymes, altering their function and leading to desired biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4-Dimethylcyclohexyl)ethan-1-amine Hydrochloride: This compound is structurally similar but lacks the hydroxyl group present in 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride.
2-(4,4-Dimethylcyclohexyl)ethan-1-ol: This compound is similar but does not contain the amino group.
Uniqueness
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H22ClNO |
|---|---|
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
2-amino-2-(4,4-dimethylcyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2)5-3-8(4-6-10)9(11)7-12;/h8-9,12H,3-7,11H2,1-2H3;1H |
InChI-Schlüssel |
CCDWQNOSCPGKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C(CO)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)

![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)



![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)




